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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dactylyne, a halogenated marine natural product. Dactylyne, an acetylenic dibromochloro
ether isolated from the sea hare Aplysia dactylomela, has garnered interest for its unique
chemical structure and biological activity. This document consolidates available spectroscopic
information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, to support ongoing research and development efforts.

Chemical Structure

Dactylyne possesses a complex molecular architecture with the chemical formula
C1s5H19Br2CIO.[1] Its structure features a nine-membered ether ring, a conjugated enyne
system, and multiple stereocenters, making its complete spectroscopic characterization
essential for unambiguous identification and further chemical modification.

Spectroscopic Data Summary

The definitive spectroscopic characterization of dactylyne was first reported by F. J. Schmitz
and his collaborators in 1975. While the complete original dataset is detailed in their seminal
publication in the Journal of Organic Chemistry, this guide provides a structured summary of
the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen
framework of dactylyne. The following tables outline the anticipated *H and 3C NMR chemical

shifts.

Table 1: *H NMR Spectroscopic Data of Dactylyne

Chemical Shift (5, o Coupling Constant
Proton Multiplicity

ppm) (3, Hz)
Data unavailable Data unavailable Data unavailable Data unavailable

(Note: Specific proton
assignments and
coupling constants are
detailed in the primary

literature.)

Table 2: 13C NMR Spectroscopic Data of Dactylyne

Carbon Chemical Shift (6, ppm)

Data unavailable Data unavailable

(Note: Specific carbon assignments are detailed

in the primary literature.)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in
dactylyne. Key absorptions are expected for the carbon-carbon triple and double bonds, as

well as the carbon-oxygen and carbon-halogen bonds.

Table 3: Infrared (IR) Spectroscopic Data of Dactylyne
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Wavenumber (cm~?)

Functional Group Assignment

Data unavailable

C=C-H stretch (alkyne)

Data unavailable

C=C stretch (alkene)

Data unavailable

C-O-C stretch (ether)

Data unavailable

C-Br stretch

Data unavailable

C-Cl stretch

(Note: Specific peak positions and intensities

are detailed in the primary literature.)

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition

of dactylyne. The isotopic pattern resulting from the presence of two bromine atoms and one

chlorine atom is a characteristic feature in the mass spectrum.

Table 4: Mass Spectrometry (MS) Data of Dactylyne

m/z lon Relative Abundance (%)
Data unavailable [M]*+ Data unavailable
Data unavailable [M+H]* Data unavailable
Data unavailable Isotopic Peaks Data unavailable

(Note: The exact mass and
isotopic distribution are
detailed in the primary

literature.)

Experimental Protocols

The isolation and spectroscopic analysis of dactylyne involve a series of well-defined

procedures. The following is a generalized workflow based on standard practices for the

characterization of marine natural products.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Isolation and Purification

Extraction: The sea hare Aplysia dactylyne is typically collected and its digestive glands are
extracted with a suitable organic solvent, such as a mixture of chloroform and methanol.

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate
compounds based on their polarity.

Chromatography: The resulting fractions are further purified using a combination of
chromatographic techniques, including silica gel column chromatography and high-
performance liquid chromatography (HPLC), to yield pure dactylyne.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
using a deuterated solvent, typically chloroform-d (CDCls). Advanced 2D NMR experiments,
such as COSY, HSQC, and HMBC, are employed for the complete assignment of all proton
and carbon signals and to establish the connectivity within the molecule.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a
suitable solvent.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
accurate mass and elemental composition of dactylyne. The analysis can be performed
using techniques such as electrospray ionization (ESI) or electron ionization (El).

Workflow for Spectroscopic Analysis of Dactylyne

The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of dactylyne.
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Figure 1. General workflow for the isolation and spectroscopic characterization of dactylyne.
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Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for
dactylyne. While the specific quantitative data from the original publication by Schmitz et al.
could not be reproduced here, the provided framework and general information serve as a
valuable resource for researchers in the fields of natural product chemistry, pharmacology, and
drug discovery. For detailed experimental values and procedures, readers are directed to the
primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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